molecular formula C13H12Cl2N4OS B5298996 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5298996
M. Wt: 343.2 g/mol
InChI Key: HKMZEUXHVZKDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a thioacetamide derivative of 1,2,4-triazole and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has antifungal properties and has been shown to inhibit the growth of various fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its potential applications in various areas of scientific research. The compound has shown promising results in inhibiting cancer cell growth, reducing inflammation, and inhibiting fungal growth. However, one of the limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research of 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the areas of interest is the potential use of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Additionally, the compound has shown potential applications in the treatment of various inflammatory and fungal diseases. Further studies are needed to determine the efficacy and safety of this compound in these areas. Finally, the compound's mechanism of action is still not fully understood, and further studies are needed to elucidate the exact pathways involved in its effects.
Conclusion:
In conclusion, this compound is a thioacetamide derivative of 1,2,4-triazole that has shown promising results in various areas of scientific research. The compound has potential applications in cancer treatment, inflammation, and fungal diseases. However, further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, the compound's mechanism of action is still not fully understood, and further studies are needed to elucidate the exact pathways involved in its effects.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be achieved using various methods. One of the commonly used methods is the reaction of 4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained by simple filtration and purification.

Scientific Research Applications

2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has shown potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, antifungal, and anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4OS/c1-2-5-19-12(8-3-4-9(14)10(15)6-8)17-18-13(19)21-7-11(16)20/h2-4,6H,1,5,7H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMZEUXHVZKDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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